molecular formula C17H27NO6 B5142467 N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B5142467
M. Wt: 341.4 g/mol
InChI Key: NQCPSNWBAFWIDA-UHFFFAOYSA-N
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Description

N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxy group, an ethoxy chain, and an amine group, combined with oxalic acid to form a salt. The presence of these functional groups allows the compound to participate in a variety of chemical reactions and makes it useful in different research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-12(2)16-8-9-17-10-11-18-15-7-5-6-13(3)14(15)4;3-1(4)2(5)6/h5-7,12,16H,8-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCPSNWBAFWIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCOCCNC(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of the phenoxy and ethoxy intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

  • Step 1: Preparation of 2,3-dimethylphenol

    • React 2,3-dimethylphenol with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(2,3-dimethylphenoxy)ethanol.
    • Reaction conditions: Temperature around 60-80°C, reaction time of 4-6 hours.
  • Step 2: Formation of 2-[2-(2,3-dimethylphenoxy)ethoxy]ethanol

    • React 2-(2,3-dimethylphenoxy)ethanol with another equivalent of ethylene oxide under similar conditions to form 2-[2-(2,3-dimethylphenoxy)ethoxy]ethanol.
    • Reaction conditions: Temperature around 60-80°C, reaction time of 4-6 hours.
  • Step 3: Synthesis of N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]propan-2-amine

    • React 2-[2-(2,3-dimethylphenoxy)ethoxy]ethanol with isopropylamine in the presence of a dehydrating agent such as thionyl chloride to form the final amine compound.
    • Reaction conditions: Temperature around 50-70°C, reaction time of 6-8 hours.
  • Step 4: Formation of the oxalic acid salt

    • React the amine compound with oxalic acid to form the oxalic acid salt.
    • Reaction conditions: Room temperature, reaction time of 2-4 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Use of nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethoxy derivatives.

Scientific Research Applications

N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine
  • 2-[2-(2,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline

Uniqueness

N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]propan-2-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

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